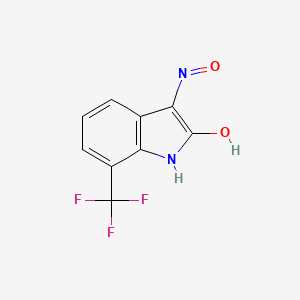

(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime

描述

Historical Context of Indole-2,3-dione Derivatives

The historical foundation of indole-2,3-dione chemistry traces back to 1840 when Otto Linné Erdman and Auguste Laurent first obtained this class of compounds through the oxidation of indigo dye using nitric acid and chromic acids. This seminal discovery established indole-2,3-dione, commonly referred to as isatin, as one of the earliest recognized heterocyclic compounds with significant synthetic potential. The compound was initially identified as a red-orange powder with the molecular formula C₈H₅NO₂, representing a fundamental structural motif that would later prove essential in numerous biological and synthetic applications.

The significance of isatin as a natural product became apparent through its identification in various plant species, particularly those of the genus Isatis, and in Couroupita guianensis. Moreover, the discovery that isatin exists as a metabolic derivative of adrenaline in humans highlighted its biological relevance and potential therapeutic importance. This natural occurrence suggested that indole-2,3-dione derivatives possessed inherent biological compatibility and activity, establishing a foundation for their subsequent development as pharmaceutical intermediates.

The synthetic development of isatin derivatives expanded significantly through the establishment of classical methodologies. The Sandmeyer methodology emerged as the oldest and most straightforward approach, involving the condensation between chloral hydrate and primary arylamines in the presence of hydroxylamine hydrochloride. This method typically achieved yields exceeding 75% and provided a reliable route to various substituted isatin derivatives. The Stolle procedure later offered an alternative approach, utilizing the condensation of primary or secondary arylamines with oxalyl chloride to form chlorooxalylanilide intermediates, which subsequently cyclized in the presence of Lewis acids.

The recognition of isatin as a building block for biologically active compounds has driven extensive research into its derivatives. These compounds have demonstrated remarkable versatility in the synthesis of antitumoral, antiviral, anti-HIV, and antitubercular agents. The isatin core also contributes to the distinctive coloration of Maya blue and Maya yellow dyes, illustrating its importance beyond pharmaceutical applications. This broad utility has established indole-2,3-dione derivatives as essential components in modern organic and medicinal chemistry research.

Importance of Oxime Functionality in Organic Chemistry

The oxime functional group, characterized by the structural motif RR'C=NOH, represents one of the most significant nitrogen-containing biological motifs in modern chemistry. The importance of oximes extends across multiple domains, including medicinal chemistry, catalysis, and organic functional group transformations. The oxime group possesses unique structural features that distinguish it from other functional groups, containing two hydrogen bond acceptors (nitrogen and oxygen atoms) and one hydrogen bond donor (hydroxyl group), compared to the single hydrogen bond acceptor present in carbonyl compounds.

The historical significance of oximes in therapeutic applications became particularly prominent through their role as antidotes against nerve agents. The ability of oximes to reactivate acetylcholinesterase, which becomes inhibited by organophosphate compounds, has established them as critical components in emergency medical treatment protocols. Pralidoxime, also known as 2-PAM, remains the only FDA-approved oxime drug for treating organophosphate poisoning, demonstrating the continued clinical relevance of this functional group.

Beyond their antidotal properties, oximes have gained recognition as versatile intermediates in organic synthesis. The oxime radical, or iminoxyl radical, represents a structurally exceptional class of N-oxyl radicals where the N-O- fragment connects to an organic moiety through a double bond. This structural arrangement differs significantly from other N-oxyl radicals that contain R₂N-O- fragments with single carbon-nitrogen bonds. The unique bonding pattern in oxime radicals has enabled the development of numerous selective reactions involving oxidative cyclization, functionalization, and coupling processes.

The synthetic utility of oximes extends to their role in industrial applications, particularly in the production of caprolactam, a precursor to Nylon 6. Approximately half of the world's cyclohexanone supply, exceeding one million tonnes annually, undergoes conversion to the corresponding oxime, which subsequently undergoes the Beckmann rearrangement to produce caprolactam. This large-scale application demonstrates the industrial significance of oxime chemistry and its economic importance.

The reactivity patterns of oximes have enabled their utilization in metal extraction and sequestration processes. Dimethylglyoxime serves as a crucial reagent for nickel analysis and represents a popular ligand in coordination chemistry. Salicylaldoxime functions as a chelator in hydrometallurgical processes, while amidoximes such as polyacrylamidoxime have shown potential for capturing trace amounts of uranium from seawater. These applications highlight the diverse chemical properties that make oximes valuable across multiple scientific disciplines.

Significance of Trifluoromethyl Substituents in Chemical Research

The trifluoromethyl group, represented by the formula -CF₃, stands as one of the most powerful electron-withdrawing groups in structural organic chemistry. This functional group derives its name from the methyl group (-CH₃) through the systematic replacement of each hydrogen atom with fluorine, resulting in a highly electronegative substituent with profound effects on molecular properties. The electronegativity of the trifluoromethyl group is often described as intermediate between fluorine and chlorine, leading to significant alterations in the electronic characteristics of compounds containing this substituent.

The pharmaceutical importance of trifluoromethyl groups has been recognized since 1928, with research intensity increasing significantly in the mid-1940s. The medicinal applications of this group often involve its use as a bioisostere, where it replaces chloride or methyl groups to create derivatives with modified steric and electronic properties. This substitution strategy allows researchers to adjust the characteristics of lead compounds or protect reactive methyl groups from metabolic oxidation. Notable pharmaceutical compounds containing trifluoromethyl groups include efavirenz, an HIV reverse transcriptase inhibitor; fluoxetine, an antidepressant; and celecoxib, a nonsteroidal anti-inflammatory drug.

The electron-withdrawing properties of trifluoromethyl groups significantly enhance the electrophilic character at cationic sites in superelectrophiles. This enhancement leads to greater positive charge delocalization in these highly reactive species, resulting in unusual chemo-, regio-, and stereoselectivity patterns in chemical reactions. The strong electron-withdrawing effects of trifluoromethyl groups activate electrophilic sites primarily through inductive mechanisms, creating compounds with dramatically altered reactivity profiles compared to their non-fluorinated analogs.

The influence of trifluoromethyl substituents extends beyond simple electronic effects to encompass significant changes in physical properties and biological activity. The introduction of trifluoromethyl groups into organic molecules can dramatically alter solubility characteristics, metabolic stability, and membrane permeability. These property modifications have made trifluoromethyl-containing compounds particularly valuable in pharmaceutical development, where fine-tuning of molecular properties often determines therapeutic success.

The synthetic chemistry of trifluoromethyl groups has evolved to include various methodologies for their introduction into organic molecules. Carboxylic acids can be converted to trifluoromethyl groups through treatment with sulfur tetrafluoride, while other approaches utilize specialized reagents and catalytic systems. The agricultural sector has also embraced trifluoromethyl chemistry, with compounds such as sulfoxaflor serving as systemic insecticides and trifluralin functioning as a dinitroaniline herbicide.

Research Scope and Applications Overview

The compound (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime represents a convergence of three significant chemical functionalities, each contributing unique properties that collectively enhance the molecule's potential for diverse applications. The molecular formula C₉H₅F₃N₂O₂ and molecular weight of 230.14 daltons position this compound within an optimal size range for pharmaceutical applications while maintaining sufficient complexity for advanced chemical transformations.

The structural architecture of this compound combines the established biological activity profile of isatin derivatives with the unique reactivity patterns associated with oxime functionality. Isatin derivatives have demonstrated extensive biological activities including anti-cancer, anti-bacterial, anti-fungal, anti-diabetic, anti-convulsant, anti-tubercular, anti-HIV, neuroprotective, anti-oxidant, anti-glycation, anti-malarial, anti-inflammatory, analgesic, and anti-anxiety properties. The incorporation of the oxime group introduces additional therapeutic potential, particularly given the recognition of oximes as kinase inhibitors capable of affecting over 40 different kinases.

The research applications of this compound span multiple domains of chemical science. In medicinal chemistry, the compound serves as a potential lead structure for drug development, particularly in areas where multi-targeted approaches may prove advantageous. The oxime functionality provides opportunities for generating nitric oxide, which has significant physiological implications. Additionally, the compound's structure suggests potential utility in developing inhibitors for various enzymes and receptors involved in disease processes.

From a synthetic chemistry perspective, the compound offers multiple reactive sites for further chemical modification. The oxime group can participate in various transformations including oxidative cyclization reactions, metal-catalyzed processes, and radical-mediated transformations. The trifluoromethyl substituent provides opportunities for exploring structure-activity relationships and optimizing molecular properties for specific applications. The isatin core serves as a versatile platform for constructing complex heterocyclic systems through various cyclization and coupling reactions.

The availability of this compound as a building block from chemical suppliers indicates its recognition within the research community as a valuable synthetic intermediate. The compound is offered in various formats including glass vials and 96-tube racks, with quantities ranging from 1 milligram to larger research quantities. This commercial availability facilitates research applications and enables systematic investigation of the compound's properties and potential applications across multiple research laboratories and institutions.

属性

IUPAC Name |

3-nitroso-7-(trifluoromethyl)-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14-16/h1-3,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCAUCUZADXBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427930 | |

| Record name | 3-(Hydroxyamino)-7-(trifluoromethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74396-78-4 | |

| Record name | 3-(Hydroxyamino)-7-(trifluoromethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Trifluoromethylation of Indole Precursors

- Use of electrophilic trifluoromethylating reagents such as trifluoromethyl iodide or hypervalent iodine reagents in the presence of catalysts like copper or silver salts.

- Reaction conditions typically involve heating in polar solvents like acetonitrile or dimethylformamide (DMF).

- A study demonstrated the trifluoromethylation of indole derivatives using Togni’s reagent under copper catalysis, providing the trifluoromethyl group at the 7-position with high regioselectivity.

- Reaction yields ranged from 70-85%, with reaction temperatures around 80°C for optimal performance.

| Reagent | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Togni’s reagent | CuI | Acetonitrile | 80°C | 75-85 | High regioselectivity at C-7 |

Oxidation to Indole-2,3-dione (Isatin Derivatives)

- Oxidation of indole derivatives using oxidizing agents like potassium permanganate, chromium(VI) reagents, or hypervalent iodine compounds.

- Typically performed under reflux conditions with controlled addition to prevent over-oxidation.

- Oxidation of substituted indoles or indoline-2,3-diones yields indole-2,3-diones with yields between 65-90%, depending on substituents and reaction conditions.

- Use of hypervalent iodine reagents (e.g., PhI(OAc)2) offers milder conditions with high selectivity.

| Starting Material | Oxidant | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Substituted indole | PhI(OAc)2 | Acetic acid | Reflux | 75-90 | Mild and selective |

Conversion to Oxime Derivatives

- Reaction of indole-2,3-diones with hydroxylamine hydrochloride or free hydroxylamine in the presence of bases like sodium acetate.

- Reactions are carried out in polar solvents such as ethanol or acetic acid at reflux temperatures.

- The formation of the oxime occurs via nucleophilic attack on the carbonyl carbon, followed by dehydration.

- Yields are generally high (80-95%), with reaction times of 4-8 hours.

| Indole-2,3-dione | Hydroxylamine hydrochloride | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 7-Trifluoromethyl indole-2,3-dione | NH2OH·HCl | Ethanol | Reflux | 85-95 | Efficient conversion |

Synthesis Pathway Summary

化学反应分析

Types of Reactions

(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxime derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of various oxime derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted indole derivatives with different functional groups.

科学研究应用

Anticancer Activity

(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime has shown promising anticancer properties. In vitro studies conducted by the National Cancer Institute have demonstrated its efficacy against various cancer cell lines. The compound exhibited significant inhibition of cell growth, with mean GI50 values indicating potent antitumor activity. For instance, it was tested against approximately sixty cancer cell lines, showing a notable average growth inhibition rate of 12.53% .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against several bacterial strains. In a study evaluating the antimicrobial effects of newly synthesized derivatives related to indole compounds, this compound demonstrated effectiveness against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus . The mechanism behind this activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Study on Anticancer Efficacy

A notable study evaluated the anticancer effects of this compound using a single-dose assay protocol established by the National Cancer Institute . The results indicated that the compound could serve as a lead for developing new anticancer agents due to its ability to inhibit tumor cell proliferation effectively.

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| HCT116 | 15.72 | 50.68 |

| MCF7 | 20.00 | 60.00 |

| HUH7 | 18.00 | 55.00 |

This table summarizes the growth inhibition metrics for selected cancer cell lines.

Antimicrobial Screening

In another study focusing on antimicrobial activity, this compound was assessed for its effectiveness against various pathogens . The compound exhibited significant inhibition against both bacterial and fungal strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Mycobacterium smegmatis | 6.25 |

| Pseudomonas aeruginosa | 12.50 |

| Candida albicans | 15.00 |

The minimum inhibitory concentration (MIC) values highlight its potential as an antimicrobial agent.

作用机制

The mechanism of action of (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its efficacy. The oxime group can form hydrogen bonds with target molecules, influencing their activity and stability. The compound may also modulate various signaling pathways, contributing to its biological effects .

相似化合物的比较

Key Structural Analogs

The following table summarizes critical structural analogs and their properties:

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The -CF₃ group (strong electron-withdrawing) increases the compound’s acidity and polar surface area compared to -CH₃ (electron-donating) or -Cl (moderately electron-withdrawing). This influences solubility and crystallization behavior .

- The chloro analog exhibits a higher melting point (>300°C) due to stronger intermolecular interactions (e.g., halogen bonding), whereas the trifluoromethyl derivative may have lower thermal stability due to steric hindrance .

Lipophilicity :

Crystallographic Insights

Crystal structures of related indole derivatives (e.g., isoindoline-1,3-diones in ) are refined using SHELXL and visualized via OLEX2, tools critical for analyzing bond lengths, angles, and packing arrangements .

生物活性

(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime, also known as CAS Number 74396-78-4, is a synthetic compound derived from the indole family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and materials science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C9H5F3N2O2

- Molecular Weight: 230.14 g/mol

- IUPAC Name: 3-nitroso-7-(trifluoromethyl)-1H-indol-2-ol

- CAS Number: 74396-78-4

The trifluoromethyl group enhances the compound's stability and lipophilicity, making it a valuable candidate for biological research .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group increases its interaction with biological membranes, while the oxime group can form hydrogen bonds with target proteins. This interaction may modulate several signaling pathways, contributing to its observed biological effects.

Antiviral Activity

Research has indicated that indole derivatives possess significant antiviral properties. A study demonstrated that compounds similar to this compound exhibited inhibitory effects against viral replication in vitro. The mechanism involves interference with viral entry or replication processes.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. A notable study reported that this compound induced apoptosis in human cancer cells through the modulation of apoptotic pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro tests revealed that it exhibits activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Key Properties |

|---|---|---|

| 2-Trifluoromethylindole | Lacks oxime group | Limited biological activity compared to oxime derivatives |

| 7-Trifluoromethylindole-2,3-dione | Lacks oxime group | Similar stability but lower reactivity |

| Indole-2,3-dione 3-oxime | Lacks trifluoromethyl group | Lower lipophilicity and stability |

The combination of both trifluoromethyl and oxime groups in this compound enhances its chemical stability and biological activity compared to other derivatives.

常见问题

Basic Research Questions

Q. What synthetic routes are available for preparing (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime, and how is the Z-configuration of the oxime group ensured?

- The compound can be synthesized via condensation of 7-(trifluoromethyl)isatin with hydroxylamine under controlled pH and temperature. The Z-configuration is influenced by steric and electronic factors; reaction conditions (e.g., aqueous ethanol at 60°C) favor the kinetically stable Z-isomer. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- 1H/13C/19F NMR confirms the oxime configuration (δ ~10–12 ppm for NH proton) and trifluoromethyl group (δ ~110–120 ppm in 19F NMR). FTIR identifies C=O (1700–1750 cm⁻¹) and N–O (950–980 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₅F₃N₂O₂: theoretical 242.03 g/mol). Purity is assessed via HPLC with UV detection at 254 nm .

Q. How does the trifluoromethyl group impact the compound’s physicochemical properties?

- The electron-withdrawing trifluoromethyl group increases lipophilicity (logP ~1.5) and metabolic stability. It also induces steric hindrance, affecting crystal packing (density ~1.52 g/cm³) and melting point (192–193°C) .

Advanced Research Questions

Q. What crystallographic strategies resolve stereochemical ambiguities in this compound?

- Single-crystal X-ray diffraction with SHELXL or OLEX2 refines the structure, particularly the oxime’s Z-configuration. Challenges include low crystal quality due to the trifluoromethyl group’s disorder. Data collection at low temperatures (100 K) improves resolution .

Q. How can computational modeling reconcile discrepancies between predicted and experimental reactivity data?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects, while molecular dynamics simulations account for solvent interactions. Discrepancies often arise from solvation/entropic factors not captured in gas-phase models. Validation via kinetic studies (e.g., Arrhenius plots) is recommended .

Q. What pharmacological mechanisms are hypothesized for this compound, and how are they tested?

- The oxime moiety may act as a hydrogen-bond donor, targeting kinase ATP-binding pockets. In vitro assays (e.g., kinase inhibition screens) and molecular docking (AutoDock Vina) compare its activity to analogs like NS309 (6,7-dichloro-isatin oxime). Dose-response curves (IC₅₀) and selectivity profiling against related enzymes (e.g., MAPK10) are critical .

Q. What strategies differentiate 3Z and 3E isomers during synthesis and analysis?

- NMR NOESY identifies spatial proximity between the oxime proton and adjacent groups. X-ray crystallography definitively assigns configuration. Chromatographic separation (HPLC with chiral columns) isolates isomers, while kinetic studies track isomerization rates under varying pH/temperature .

Methodological Considerations

- Stereochemical Analysis : Use SHELXL for refining crystallographic data, particularly for disorder modeling of the trifluoromethyl group .

- Pharmacological Profiling : Combine enzyme-linked immunosorbent assays (ELISA) with patch-clamp electrophysiology to study ion channel modulation, as seen in related indole-dione derivatives .

- Synthetic Optimization : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., hydroxylamine equivalents, solvent polarity) for maximal Z-isomer yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。